A Technical Guide to 2-Chloro-5-fluoro-3-nitropyridine: Synthesis, Reactivity, and Applications
A Technical Guide to 2-Chloro-5-fluoro-3-nitropyridine: Synthesis, Reactivity, and Applications
Introduction: The Strategic Importance of a Trifunctionalized Heterocycle
In the landscape of modern medicinal and agricultural chemistry, the strategic assembly of molecular scaffolds with high functional group density is paramount. 2-Chloro-5-fluoro-3-nitropyridine (CAS No. 136888-21-6) has emerged as a cornerstone building block, valued for its trifunctional nature that permits a diverse and predictable array of chemical transformations.[1] This guide provides an in-depth examination of its physical and chemical properties, core reactivity, and synthetic pathways. As application scientists, we do not merely follow protocols; we seek to understand the underlying principles that govern molecular behavior. This document is structured to provide not just the "how," but the "why," offering field-proven insights for researchers, chemists, and drug development professionals aiming to leverage this versatile intermediate in their synthetic campaigns.
Compound Profile & Physicochemical Properties
The utility of a chemical intermediate begins with a thorough understanding of its fundamental properties. These parameters govern everything from reaction setup and solvent choice to purification and storage. The properties of 2-Chloro-5-fluoro-3-nitropyridine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 136888-21-6 | [2] |
| Molecular Formula | C₅H₂ClFN₂O₂ | [2] |
| Molecular Weight | 176.53 g/mol | [2] |
| Appearance | White to light yellow crystalline solid | [1][3] |
| Melting Point | 48.0 to 52.0 °C | [3][4] |
| Boiling Point | 246 °C (predicted) | - |
| Purity | Typically ≥98% (GC) or ≥99% (HPLC) | [1][3] |
| Storage | Store at 2-8 °C in a dry, well-ventilated place | [1] |
Solubility Profile: While precise quantitative data is not widely published, empirical evidence indicates that 2-Chloro-5-fluoro-3-nitropyridine is poorly soluble in water but demonstrates good solubility in common organic solvents such as ethyl acetate, dichloromethane, and N,N-dimethylformamide (DMF).
Spectroscopic Characterization: Verifying Identity and Purity
In any synthetic workflow, unambiguous structural confirmation is non-negotiable. The following section details the expected Nuclear Magnetic Resonance (NMR) and other spectroscopic signatures for 2-Chloro-5-fluoro-3-nitropyridine.
Predicted ¹H NMR Analysis
The ¹H NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two protons on the pyridine ring.
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H-4: This proton is expected to appear further downfield, coupled to both the adjacent H-6 proton and the fluorine atom at C-5. It will likely present as a doublet of doublets (dd).
-
H-6: This proton, adjacent to the nitrogen, will also be downfield and will show coupling to the H-4 proton and a longer-range coupling to the fluorine atom at C-5, likely appearing as a doublet of doublets (dd).
Predicted ¹³C NMR Analysis
The ¹³C NMR spectrum will display five distinct signals for the carbon atoms of the pyridine ring.
-
The carbons bearing electronegative atoms (C-2 with Chlorine, C-3 with Nitro, C-5 with Fluorine) will be significantly influenced.
-
The C-F bond will result in a large one-bond coupling constant (¹JC-F).
-
The carbons adjacent to the fluorine (C-4, C-6) will exhibit smaller two- and three-bond C-F couplings.
Predicted ¹⁹F NMR Analysis
¹⁹F NMR is a powerful tool for confirming the presence and environment of the fluorine atom.[5]
-
A single resonance is expected.
-
The chemical shift will be influenced by the electronic environment of the pyridine ring, particularly the electron-withdrawing nitro group. For fluorinated aromatic systems, shifts are typically observed in the range of +80 to +170 ppm relative to CFCl₃.[6]
-
The signal will be split by the adjacent aromatic protons (H-4 and H-6), likely appearing as a doublet of doublets.
Core Reactivity and Mechanistic Insights
The synthetic power of 2-Chloro-5-fluoro-3-nitropyridine stems from the orchestrated electronic effects of its substituents. The nitro group at the C-3 position is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic substitution but strongly activates it for Nucleophilic Aromatic Substitution (SₙAr) . This activation is most pronounced at the ortho (C-2, C-4) and para (C-6, relative to the nitro group) positions. Consequently, the chlorine atom at C-2 serves as an excellent, readily displaceable leaving group.
Key Reaction I: Nucleophilic Aromatic Substitution (SₙAr)
The SₙAr reaction is the most common and synthetically valuable transformation for this substrate. It proceeds via a two-step addition-elimination mechanism, which is a self-validating system: the reaction is driven forward by the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.
Causality behind Experimental Choices: The choice of an amine nucleophile is illustrative. The reaction is typically run in a polar aprotic solvent like DMF or ethanol to solubilize the reactants and facilitate the charge separation in the intermediate. A non-nucleophilic base (e.g., triethylamine or K₂CO₃) is often included to neutralize the HCl generated in situ, preventing protonation of the amine nucleophile and driving the equilibrium towards the product.[7]
Caption: Generalized workflow for the SₙAr reaction.
Field-Proven Protocol 1: SₙAr with a Secondary Amine (e.g., Morpholine)
This protocol is adapted from established procedures for similar activated halopyridines and demonstrates a typical laboratory-scale synthesis.[7]
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-5-fluoro-3-nitropyridine (1.0 eq).
-
Solvent and Reagents: Add anhydrous ethanol or DMF (approx. 0.2 M concentration). Add morpholine (1.1 eq) followed by triethylamine (1.2 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (for ethanol) or 80-100 °C (for DMF).
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Work-up: Allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by flash column chromatography on silica gel.
Key Reaction II: Chemoselective Reduction of the Nitro Group
The transformation of the nitro group into a primary amine is a critical step for introducing further diversity, enabling amide bond formation, diazotization, or other amine-specific chemistries. The primary challenge is chemoselectivity : reducing the nitro group without affecting the chloro or fluoro substituents (hydrodehalogenation).
Causality behind Experimental Choices: While catalytic hydrogenation (e.g., H₂/Pd/C) is a powerful reduction method, it often leads to undesired dehalogenation.[8] A more reliable choice for halogenated nitroaromatics is reduction with metals in acidic media. Stannous chloride (SnCl₂) in ethanol or ethyl acetate is a classic, effective, and mild reagent for this purpose.[9] The acidic conditions (often from SnCl₂ dihydrate or added HCl) facilitate the reduction cascade from nitro to nitroso, hydroxylamine, and finally to the amine.
Caption: Workflow for chemoselective nitro group reduction.
Field-Proven Protocol 2: Reduction of Nitro Group with Tin(II) Chloride
This protocol provides a robust method for the selective reduction of the nitro group.
-
Reaction Setup: To a solution of 2-Chloro-5-fluoro-3-nitropyridine (1.0 eq) in ethanol (EtOH) or ethyl acetate (EtOAc) in a round-bottom flask, add tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 70-80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC until completion (typically 1-3 hours). The product amine will have a different Rƒ and may be visible with a different stain (e.g., ninhydrin).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the mixture is basic (pH > 8). This step is critical to neutralize the acid and precipitate tin salts.
-
Filtration & Extraction: Filter the resulting slurry through a pad of celite to remove the tin hydroxides, washing the pad thoroughly with EtOAc. Transfer the filtrate to a separatory funnel and extract with EtOAc (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude amine, which can be purified further if necessary.
Synthesis Pathway
An efficient synthesis of the title compound begins with a commercially available precursor, which is then functionalized. The most common route involves the chlorination of 5-Fluoro-2-hydroxy-3-nitropyridine (CAS 136888-20-5).
Step 1: Nitration of 2-Hydroxy-5-fluoropyridine. The precursor is synthesized by the regioselective nitration of 2-hydroxy-5-fluoropyridine using a mixture of concentrated sulfuric acid and fuming nitric acid under controlled temperatures. This electrophilic substitution is directed to the 3-position by the activating, ortho-, para- directing hydroxy group.
Step 2: Chlorination of 5-Fluoro-2-hydroxy-3-nitropyridine. The hydroxyl group of a pyridone tautomer is converted to the chloro group. Reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are standard for this transformation. The mechanism involves the formation of a phosphate or phosphonate ester intermediate, which renders the oxygen a good leaving group for subsequent nucleophilic attack by a chloride ion. A similar procedure using phosphorus tribromide (PBr₃) has been documented for the bromo-analog.[1]
Caption: Key steps in the synthesis of the title compound.
Safety and Handling
Proper handling of 2-Chloro-5-fluoro-3-nitropyridine is essential for laboratory safety. The compound is classified with the following GHS hazards:
| Hazard Code | Description | Source(s) |
| H302 | Harmful if swallowed | [4] |
| H315 | Causes skin irritation | [4] |
| H319 | Causes serious eye irritation | [4] |
| H335 | May cause respiratory irritation | [4] |
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[1] Recommended storage temperature is between 2-8 °C.[1]
Conclusion
2-Chloro-5-fluoro-3-nitropyridine is a powerful and versatile intermediate whose reactivity is rationally controlled by the interplay of its three key functional groups. A thorough understanding of its properties, the mechanisms of its primary reactions—nucleophilic aromatic substitution and chemoselective nitro reduction—and its synthetic origin empowers chemists to deploy it effectively. The protocols and data presented in this guide serve as a validated starting point for researchers in drug discovery, agrochemicals, and materials science to accelerate their synthetic programs and unlock new molecular possibilities.
References
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- BenchChem. (2025). Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines. [URL: https://www.benchchem.
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- Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine. [URL: https://patents.google.
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